molecular formula C9H6N2O3 B079270 4-nitro-1H-indole-3-carbaldehyde CAS No. 10553-11-4

4-nitro-1H-indole-3-carbaldehyde

Cat. No.: B079270
CAS No.: 10553-11-4
M. Wt: 190.16 g/mol
InChI Key: CGXVTWQTGQAMMX-UHFFFAOYSA-N
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Description

4-nitro-1H-indole-3-carbaldehyde is an organic compound with the molecular formula C9H6N2O3 It is a heterocyclic aldehyde, characterized by the presence of a nitro group at the 4-position and an aldehyde group at the 3-position of the indole ring

Safety and Hazards

4-Nitroindole-3-carboxaldehyde is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3. It may cause respiratory irritation and serious eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-nitro-1H-indole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction between nitroethane and indole-3-carboxaldehyde. This reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques are common practices to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 4-nitro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Indole-3-carboxaldehyde
  • 5-Bromoindole-3-carboxaldehyde
  • Indole-5-carbonitrile
  • 5-Nitroindole

Comparison: 4-nitro-1H-indole-3-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the indole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other indole derivatives. For example, while indole-3-carboxaldehyde is primarily used in organic synthesis, the nitro group in this compound enhances its potential as an enzyme inhibitor and anticancer agent .

Properties

IUPAC Name

4-nitro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-5-6-4-10-7-2-1-3-8(9(6)7)11(13)14/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXVTWQTGQAMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455000
Record name 4-Nitroindole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10553-11-4
Record name 4-Nitroindole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitroindole-3-carboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Nitroindole-3-carboxaldehyde contribute to the detection of Hg2+ in the described chemosensor?

A1: In this study, 4-Nitroindole-3-carboxaldehyde acts as a building block for a fluorescent chemosensor. It reacts with rhodamine 6G-hydrazide to form a probe molecule (L2). This probe exists in a non-fluorescent spirolactam form. Upon interaction with Hg2+, the spirolactam ring opens, leading to a significant increase in fluorescence. [] This "turn-on" fluorescence response makes the probe highly sensitive and selective for detecting Hg2+ ions.

Q2: Were any computational studies performed to understand the interaction between the chemosensor (L2) and Hg2+?

A2: Yes, Density Functional Theory (DFT) calculations were employed to investigate the interaction between the L2 probe and Hg2+. [] These calculations provided theoretical insights into the binding mechanism, supporting the experimental findings and demonstrating a good correlation between the experimental and theoretical data.

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